2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzothiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Benzothiazole Ring: The benzothiazole ring is often introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the triazole intermediate.
Incorporation of the Nitrophenyl Group: The nitrophenyl group is typically added via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Anticancer Research: Some studies suggest that triazole derivatives may have anticancer properties.
Industry
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. As a catalyst, it may facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.
Benzothiazole Derivatives: Compounds with the benzothiazole ring exhibit similar biological activities.
Uniqueness
The uniqueness of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both triazole and benzothiazole rings, along with the nitrophenyl group, makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C30H22N6O3S3 |
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Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C30H22N6O3S3/c37-27(19-40-29-34-33-28(21-7-3-1-4-8-21)35(29)23-9-5-2-6-10-23)31-22-13-16-25-26(17-22)42-30(32-25)41-18-20-11-14-24(15-12-20)36(38)39/h1-17H,18-19H2,(H,31,37) |
InChI Key |
QQEPEUKHYHIKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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